molecular formula C7H2Br2ClNS B12818609 5,6-Dibromo-2-chlorobenzo[d]thiazole CAS No. 1209460-20-7

5,6-Dibromo-2-chlorobenzo[d]thiazole

Cat. No.: B12818609
CAS No.: 1209460-20-7
M. Wt: 327.42 g/mol
InChI Key: BMIQIBYMSHYRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dibromo-2-chlorobenzo[d]thiazole is a heterocyclic compound that contains bromine, chlorine, and sulfur atoms within its structure. This compound is part of the benzo[d]thiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromo-2-chlorobenzo[d]thiazole typically involves the bromination and chlorination of benzo[d]thiazole derivatives. One common method includes the following steps:

    Starting Material: Benzo[d]thiazole.

    Bromination: The benzo[d]thiazole is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 5 and 6 positions.

    Chlorination: The brominated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large quantities of bromine and a suitable catalyst.

    Chlorination: Employing industrial chlorinating agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-2-chlorobenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted Derivatives: Depending on the nucleophile used, various substituted benzo[d]thiazole derivatives can be formed.

    Oxidized or Reduced Forms: Products with altered oxidation states, useful in different chemical applications.

Scientific Research Applications

5,6-Dibromo-2-chlorobenzo[d]thiazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceutical agents, particularly in anti-cancer and anti-microbial research.

    Biological Studies: Investigated for its role in inhibiting specific enzymes or pathways in biological systems.

    Materials Science: Employed in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 5,6-Dibromo-2-chlorobenzo[d]thiazole exerts its effects depends on its application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity.

    Pathway Modulation: It may interact with specific molecular targets, altering signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloro-2-bromobenzo[d]thiazole: Similar structure but with different halogen substitutions.

    2,5,6-Tribromobenzo[d]thiazole: Contains three bromine atoms instead of a combination of bromine and chlorine.

Uniqueness

5,6-Dibromo-2-chlorobenzo[d]thiazole is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in targeted research and industrial applications.

Properties

CAS No.

1209460-20-7

Molecular Formula

C7H2Br2ClNS

Molecular Weight

327.42 g/mol

IUPAC Name

5,6-dibromo-2-chloro-1,3-benzothiazole

InChI

InChI=1S/C7H2Br2ClNS/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H

InChI Key

BMIQIBYMSHYRSP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)SC(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.